molecular formula C19H22ClN3O4S B2798297 N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251547-43-9

N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2798297
CAS No.: 1251547-43-9
M. Wt: 423.91
InChI Key: LLKXYEGHSJMKBA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.91. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial and Enzyme Inhibitory Potential : A study by Nafeesa, K., et al. (2017) involved the synthesis of N-substituted derivatives of acetamide, closely related to the compound . These derivatives demonstrated significant antibacterial properties against gram-negative and gram-positive bacteria and displayed enzyme inhibition potential (Nafeesa, K. et al., 2017).

  • Synthesis and Antibacterial Activity : Another study by Iqbal, K., et al. (2017) synthesized acetamide derivatives with similar structural features. These compounds were found to have moderate antibacterial activity, particularly against Gram-negative bacterial strains (Iqbal, K. et al., 2017).

  • Vibrational Spectroscopy and Antiviral Activity : Research by Jenepha Mary, S. J., et al. (2022) characterized a similar compound using vibrational spectroscopy. The study highlighted its potential antiviral activity and provided insights into its stereo-electronic interactions (Jenepha Mary, S. J. et al., 2022).

  • Photovoltaic Efficiency and Ligand-Protein Interactions : Mary, Y., et al. (2020) investigated benzothiazolinone acetamide analogs, structurally related to the compound of interest. Their research focused on the potential use of these compounds in photovoltaic cells and their interactions with proteins (Mary, Y. et al., 2020).

  • Antimalarial and COVID-19 Drug Potential : A study by Fahim, A. M., et al. (2021) explored the reactivity of similar N-(phenylsulfonyl)acetamide derivatives, focusing on their antimalarial activity and potential as COVID-19 drugs. The study included computational calculations and molecular docking studies (Fahim, A. M. et al., 2021).

  • QSAR Studies and Antibacterial Agents : Research by Desai, N., et al. (2008) conducted QSAR studies on related compounds. These studies aimed to evaluate the antibacterial activity of various derivatives and understand the influence of structural and physicochemical parameters (Desai, N. et al., 2008).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-14-7-10-23(11-8-14)28(26,27)17-6-3-9-22(19(17)25)13-18(24)21-16-5-2-4-15(20)12-16/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKXYEGHSJMKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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